cis-Benzyl-4-hydroxycyclohexylcarbaMate
Description
cis-Benzyl-4-hydroxycyclohexylcarbaMate is a carbamate derivative featuring a benzyl group and a hydroxyl group in the cis configuration on a cyclohexane ring. Its molecular structure (CAS: 149423-75-6) is critical in determining its physicochemical properties and biological interactions. Carbamates are widely studied for pharmaceutical applications due to their stability and enzyme-targeting capabilities .
Properties
Molecular Formula |
C14H18NO3- |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
N-benzyl-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15(14(17)18)10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,17,18)/p-1 |
InChI Key |
PSWAOACYROIQIG-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CCC1N(CC2=CC=CC=C2)C(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s stereochemistry and functional groups distinguish it from analogs. Below is a comparative analysis:
Table 1: Structural Comparison of cis-Benzyl-4-hydroxycyclohexylcarbaMate and Analogs
| Compound Name | CAS Number | Similarity Score | Key Structural Feature |
|---|---|---|---|
| This compound | 149423-75-6 | - | Cis hydroxyl and benzyl on cyclohexyl |
| Benzyl (trans-4-hydroxycyclohexyl)carbamate | 27489-63-0 | 0.91 | Trans hydroxyl and benzyl groups |
| Benzyl (cis-4-aminocyclohexyl)carbamate | 149423-70-1 | 0.90–0.93 | Amino group replaces hydroxyl |
| Benzyl (6-hydroxyhexyl)carbamate | 17996-12-2 | 0.91–0.92 | Hydroxyl on a hexyl chain |
| Benzyl (5-hydroxypentyl)carbamate | 87905-98-4 | 0.91–0.92 | Hydroxyl on a pentyl chain |
Notes:
- Stereochemistry : The cis vs. trans configuration (e.g., 149423-75-6 vs. 27489-63-0) alters molecular polarity and hydrogen-bonding capacity, impacting solubility and crystallinity .
- Chain Length : Hydroxyl placement on linear chains (pentyl/hexyl) versus cyclic structures affects conformational flexibility and metabolic stability .
Physicochemical Properties
- Solubility : Cyclohexyl derivatives exhibit lower aqueous solubility compared to linear-chain analogs due to increased hydrophobicity.
- Melting Points : Cis isomers often have lower melting points than trans counterparts due to reduced symmetry (e.g., cis vs. trans hydroxycyclohexylcarbamates) .
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